molecular formula C13H17N3O3S B2806529 3-(4-Methoxy-4-methylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile CAS No. 2220157-27-5

3-(4-Methoxy-4-methylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile

Cat. No.: B2806529
CAS No.: 2220157-27-5
M. Wt: 295.36
InChI Key: YXOMJGUEKPKIPT-UHFFFAOYSA-N
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Description

The compound “3-(4-Methoxy-4-methylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a sulfonyl group (-SO2-), a methoxy group (-OCH3), and a methylpiperidinyl group, which is a piperidine ring with a methyl group attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, sulfonyl group, methoxy group, and methylpiperidinyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridine ring, for example, is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The sulfonyl group might be susceptible to nucleophilic attack, and the methoxy group could potentially undergo elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged atoms would influence properties like its solubility, melting point, boiling point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for causing an allergic reaction. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The future research directions for this compound would likely depend on its potential applications. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, improving its efficacy, reducing any side effects, and testing it in clinical trials .

Properties

IUPAC Name

3-(4-methoxy-4-methylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-13(19-2)5-8-16(9-6-13)20(17,18)12-4-3-7-15-11(12)10-14/h3-4,7H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOMJGUEKPKIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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